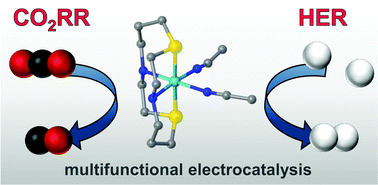Sulfur substitution in a Ni(cyclam) derivative results in lower overpotential for CO2 reduction and enhanced proton reduction†
Dalton Transactions Pub Date: 2018-12-26 DOI: 10.1039/C8DT04740E
Abstract
The replacement of the opposing nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane (cyclam) with two sulfur atoms in 1,8-dithia-4,11-diazacyclotetradecane (dithiacyclam) enables the electrochemical reduction of protons and CO2via the corresponding nickel(II) complex at more positive potentials. In addition, a 10-fold enhancement in the proton reduction rate of [Ni(dithiacyclam)]2+ relative to [Ni(cylcam)]2+ was observed. The study provides vital insight into Nature's choice of employing predominantly sulfur based ligand platforms in achieving biological proton and CO2 reductions.


Recommended Literature
- [1] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [2] Triethylamine-templated nanocalix Ln12 clusters of diacylhydrazone: crystal structures and magnetic properties†
- [3] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
- [4] Research progress in nucleus-targeted tumor therapy
- [5] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [6] A nanocomposite based biosensor for cholesterol determination
- [7] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [8] High performance polymer binders inspired by chemical finishing of textiles for silicon anodes in lithium ion batteries†
- [9] Synthesis, characterization, and water adsorption properties of a novel multi-walled carbon nanotube/MIL-100(Fe) composite†
- [10] THE PRESENTATION OF CHEMISTRY LOGICALLY DRIVEN OR APPLICATIONS-LED?

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 165253-31-6
-
CAS no.: 17117-21-4









